molecular formula C7H4BrF4N B1287057 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline CAS No. 875664-46-3

4-Bromo-2-fluoro-6-(trifluoromethyl)aniline

Cat. No.: B1287057
CAS No.: 875664-46-3
M. Wt: 258.01 g/mol
InChI Key: FWIDRROZQFRPCM-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4BrF4N and its molecular weight is 258.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Vibrational Analysis in Nonlinear Optical Materials

4-Bromo-2-fluoro-6-(trifluoromethyl)aniline has been studied for its vibrational properties, which are crucial in nonlinear optical (NLO) materials. The compound's molecular structure, hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions have been analyzed using Fourier Transform-Infrared and Fourier Transform-Raman techniques and density functional theory computations. These properties are significant in the development of NLO materials (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Synthesis of Derivatives for Chemical Applications

The compound is used in the synthesis of various derivatives, including isatin derivatives. These derivatives are synthesized from m-substituted aniline by reaction with chloral hydrate/hydroxylamine hydrochloride and cyclization via the Sandmeyer method (Zhenmin, 2008).

Novel Synthon for Isoxazoles and 1,3,5-Triazines

This compound is utilized as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines. This involves reactions with dianions derived from oximes, providing a facile entry into the corresponding isoxazoles and triazines, which are important in various chemical syntheses (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).

Role in Ruthenium(II)-Catalyzed Imidation

This compound serves as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process is crucial for the synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating the compound's importance in facilitating complex organic reactions (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021).

Synthesis of Quinolinones and Quinolines

The compound is involved in the synthesis of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones and 4-bromo-2-(trifluoromethyl)quinolines. These synthesized quinolinones and quinolines are foundational structures for further chemical elaborations, signifying its role in the development of complex organic molecules (Marull & Schlosser, 2003).

Mechanism of Action

Mode of Action

Anilines typically act through a mechanism of nucleophilic substitution or free radical reactions . The bromine atom attached to the benzene ring can be replaced by other groups in a reaction, leading to various downstream effects. The presence of the trifluoromethyl group can also influence the compound’s reactivity and interactions with its targets.

Biochemical Pathways

Anilines can participate in various biochemical reactions, including oxidation and reduction reactions, and can affect multiple metabolic pathways .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

Anilines can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .

Properties

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIDRROZQFRPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590693
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-46-3
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875664-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875664-46-3
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Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-fluorobenzotrifluoride (0.7 ml, 5.6 mmol) in acetonitrile (2 ml) was added N-bromosuccinimide (994 mg, 5.6 mmol), followed by iron (III) chloride (90.1 mg, 0.6 mmol). The reaction mixture was stirred at room temperature for 90 min, before addition of water (20 ml). The mixture was extracted with tert-butyl methyl ether (2×15 ml) and the combined extracts were washed with brine (20 ml), dried (MgSO4) and concentrated in vacuo to give the title compound (1.4 g), which was used directly.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
994 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
90.1 mg
Type
catalyst
Reaction Step Three

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